2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
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Overview
Description
2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is a complex organic compound that features a combination of pyrimidine and phenothiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE typically involves the following steps:
Formation of 4,6-Dihydroxypyrimidine: This can be synthesized by treating cyanamide with water under controlled conditions to yield 4,6-dihydroxypyrimidine.
Synthesis of Phenothiazine Derivative: Phenothiazine derivatives can be synthesized through various methods, including the cyclization of diphenylamine with sulfur.
Coupling Reaction: The final step involves coupling the 4,6-dihydroxypyrimidine with the phenothiazine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxypyrimidine: A simpler pyrimidine derivative with similar chemical properties.
Phenothiazine: A parent compound with a wide range of applications in medicine and industry.
Uniqueness
2-[(4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is unique due to its combined structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13N3O3S2 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-hydroxy-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H13N3O3S2/c22-15-9-16(23)20-18(19-15)25-10-17(24)21-11-5-1-3-7-13(11)26-14-8-4-2-6-12(14)21/h1-9H,10H2,(H2,19,20,22,23) |
InChI Key |
NNBPOXQYBFPHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC(=CC(=O)N4)O |
Origin of Product |
United States |
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